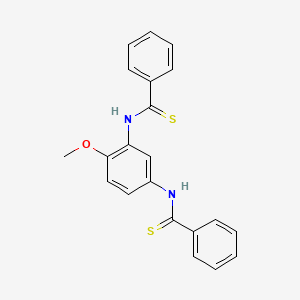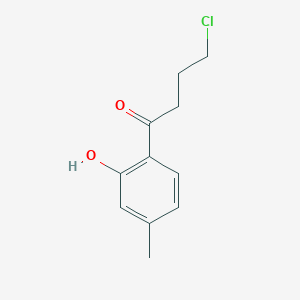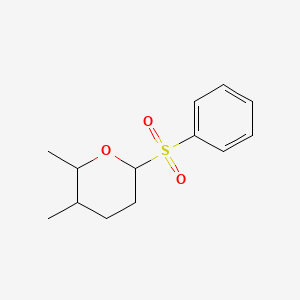
6-(Benzenesulfonyl)-2,3-dimethyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzenesulfonyl)-2,3-dimethyloxane is an organic compound that features a benzenesulfonyl group attached to a dimethyloxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-2,3-dimethyloxane typically involves the reaction of benzenesulfonyl chloride with 2,3-dimethyloxane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzenesulfonyl)-2,3-dimethyloxane undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the benzenesulfonyl group can yield sulfinic acids or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfinic acid or thiol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
6-(Benzenesulfonyl)-2,3-dimethyloxane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Benzenesulfonyl)-2,3-dimethyloxane involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the dimethyloxane ring.
Benzenesulfonyl chloride: A precursor in the synthesis of 6-(Benzenesulfonyl)-2,3-dimethyloxane.
Sulfonamides: Compounds containing the sulfonyl group attached to an amine.
Uniqueness
This compound is unique due to the presence of both the benzenesulfonyl group and the dimethyloxane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications .
Propriétés
Numéro CAS |
109826-78-0 |
|---|---|
Formule moléculaire |
C13H18O3S |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
6-(benzenesulfonyl)-2,3-dimethyloxane |
InChI |
InChI=1S/C13H18O3S/c1-10-8-9-13(16-11(10)2)17(14,15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
Clé InChI |
IQDQQMZWCVTJNC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(OC1C)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


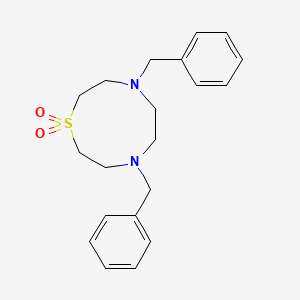
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
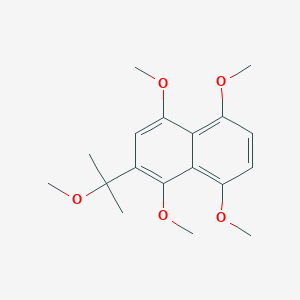

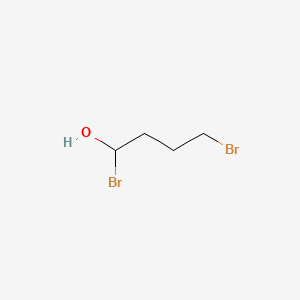

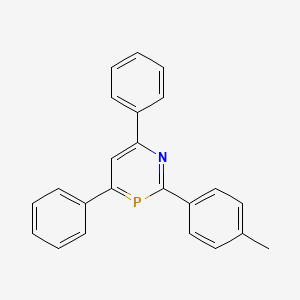
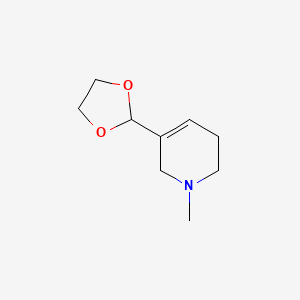
methyl}benzene](/img/structure/B14318927.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
